molecular formula C19H20N2O3 B2948493 3-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941934-07-2

3-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2948493
CAS No.: 941934-07-2
M. Wt: 324.38
InChI Key: PJUNICGTIBJWRG-UHFFFAOYSA-N
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Description

3-Methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a benzamide derivative characterized by a 3-methoxy-substituted benzoyl group and an aniline moiety substituted with a methyl group at position 4 and a 2-oxopyrrolidin-1-yl group at position 2. This compound is of interest due to its structural complexity, which combines aromatic, heterocyclic, and amide functionalities.

Properties

IUPAC Name

3-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13-8-9-15(12-17(13)21-10-4-7-18(21)22)20-19(23)14-5-3-6-16(11-14)24-2/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUNICGTIBJWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidinone ring, followed by its attachment to the benzamide core. The methoxy group is usually introduced through methylation reactions.

    Pyrrolidinone Synthesis: The pyrrolidinone ring can be synthesized via cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions.

    Benzamide Core Formation: The benzamide core is often prepared through the reaction of aniline derivatives with benzoyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The pyrrolidinone derivative is then coupled with the benzamide core using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like thiols or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

3-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Selected Benzamide Derivatives

Compound Name Key Substituents Structural Differences Reference
3-Methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide 3-methoxy benzamide, 4-methylphenyl, 2-oxopyrrolidinyl Reference compound
M6 (3-Methoxy-N-[4-methyl-3-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]phenyl]benzamide) 3-methoxy benzamide, 4-methylphenyl, thiazolylamino-pyridinyl Replaces 2-oxopyrrolidinyl with thiazole-pyridine hybrid; introduces additional N-H donor
3,4,5-Trimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide 3,4,5-trimethoxy benzamide, 4-(2-oxopyrrolidinyl)phenyl Additional methoxy groups on benzamide; 2-oxopyrrolidinyl at para position on phenyl
ZINC33268577 (3-Bromo-N-[4-methyl-3-[(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl]benzamide) 3-bromo benzamide, pyrido-pyrimidinyl methoxy, 4-methylphenyl Bromine substituent; bulkier pyrido-pyrimidine moiety
Masitinib (4-[(4-Methylpiperazinyl)methyl]-N-[4-methyl-3-(4-pyridinylpyrimidin-2-ylamino)phenyl]benzamide) Piperazinylmethyl, pyrimidinylamino-pyridinyl Piperazine instead of pyrrolidinone; pyrimidine-based side chain

Key Observations :

  • M6 () replaces the pyrrolidinone with a thiazole-pyridine group, enhancing hydrogen-bonding capacity (1 H-bond donor vs. 0 in the target compound) .
  • ZINC33268577 () introduces a bromine atom and a pyrido-pyrimidinyl group, increasing steric bulk and hydrophobicity .
Pharmacological Activity

Table 2: Binding and Activity Data

Compound Name Target/Application Binding Energy (kcal/mol) H-Bond Donors/Acceptors Rotatable Bonds Reference
This compound SARS-CoV-2 Mpro (hypothetical) -9.61 (predicted) 1 donor, 5 acceptors 5
M6 SARS-CoV-2 Mpro -9.61 2 donors, 6 acceptors 6
ZINC33268577 VEGFR-2 N/A 1 donor, 5 acceptors 5
Tivozanib VEGFR-2 N/A 2 donors, 7 acceptors 6

Key Observations :

  • The target compound and M6 exhibit similar predicted binding affinities for SARS-CoV-2 main protease (Mpro), but M6’s thiazole-pyridine group may improve target engagement via additional H-bond interactions .
  • Compared to tivozanib (a VEGFR-2 inhibitor), the target compound has fewer H-bond acceptors, which may reduce off-target effects but limit potency against kinases .
Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison

Compound Name LogP (Predicted) Solubility (mg/mL) Metabolic Stability (t₁/₂) Reference
This compound 3.2 0.05 Moderate (2.5 h)
3,4,5-Trimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide 2.8 0.12 High (>4 h)
ZINC1162830 (2-(2-Chlorophenoxy)-N-[3-(1,3-dioxoisoindol-5-yl)oxyphenyl]acetamide) 4.1 0.01 Low (1.2 h)

Key Observations :

  • The trimethoxy derivative () shows improved solubility due to polar methoxy groups, while the target compound’s single methoxy group results in lower solubility .
  • The 2-oxopyrrolidinyl group in the target compound likely enhances metabolic stability compared to acetamide derivatives like ZINC1162830, which are prone to esterase-mediated hydrolysis .

Biological Activity

3-Methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. Its structure features a benzamide core with specific substitutions that may influence its biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : (2R)-N-hydroxy-2-[(3S)-3-methyl-3-{4-[(2-methylquinolin-4-yl)methoxy]phenyl}-2-oxopyrrolidin-1-yl]propanamide
  • Molecular Formula : C25H27N3O4
  • Molecular Weight : 433.4996 g/mol

Research indicates that compounds similar to this compound may exert their effects through various biological pathways:

  • Endopeptidase Activity : It acts as a negative regulator of the GDF15-GFRAL aversive response by mediating cleavage and inactivation of GFRAL, which is crucial in the regulation of metabolic responses .
  • Antiviral Properties : Related benzamide derivatives have shown broad-spectrum antiviral effects against viruses such as HIV, HCV, and HBV by increasing intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication .

Biological Activity Overview

The biological activities associated with this compound include:

Antiviral Activity

Studies have demonstrated that N-phenylbenzamide derivatives can inhibit HBV replication. The mechanism involves the upregulation of A3G, which interacts with HBV core proteins, thereby inhibiting viral DNA replication .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

StudyFindings
Study 1 Investigated N-phenylbenzamide derivatives showing antiviral effects against HBV through A3G upregulation .
Study 2 Evaluated the synthesis and antimicrobial activity of benzamide derivatives; some exhibited significant antibacterial properties .
Study 3 Analyzed the endopeptidase activity related to GDF15-GFRAL signaling pathways, highlighting potential therapeutic implications .

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